molecular formula C7H6F3N5 B12942121 9-Methyl-8-(trifluoromethyl)-9H-purin-6-amine

9-Methyl-8-(trifluoromethyl)-9H-purin-6-amine

Cat. No.: B12942121
M. Wt: 217.15 g/mol
InChI Key: JFSCNJZOWRXFQA-UHFFFAOYSA-N
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Description

9-Methyl-8-(trifluoromethyl)-9H-purin-6-amine is a synthetic compound belonging to the purine class of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a trifluoromethyl group at the 8th position and a methyl group at the 9th position of the purine ring. Purines are significant in biochemistry as they are the building blocks of nucleic acids, such as DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-8-(trifluoromethyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a trifluoromethylating agent under controlled conditions. The reaction conditions often require the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as potassium carbonate or cesium carbonate to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-8-(trifluoromethyl)-9H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine ring .

Scientific Research Applications

9-Methyl-8-(trifluoromethyl)-9H-purin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Methyl-8-(trifluoromethyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound can inhibit or activate specific enzymes involved in purine metabolism, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    Caffeine: A methylxanthine derivative with stimulant properties.

Uniqueness

9-Methyl-8-(trifluoromethyl)-9H-purin-6-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This modification enhances the compound’s stability and lipophilicity compared to other purine derivatives .

Properties

Molecular Formula

C7H6F3N5

Molecular Weight

217.15 g/mol

IUPAC Name

9-methyl-8-(trifluoromethyl)purin-6-amine

InChI

InChI=1S/C7H6F3N5/c1-15-5-3(4(11)12-2-13-5)14-6(15)7(8,9)10/h2H,1H3,(H2,11,12,13)

InChI Key

JFSCNJZOWRXFQA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2N=C1C(F)(F)F)N

Origin of Product

United States

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